
1,2,3,4-Tetramethylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro- or halogen-substituted phenanthrene derivatives.
科学的研究の応用
1,2,3,4-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism by which 1,2,3,4-Tetramethylphenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include oxidative stress response and metabolic activation.
類似化合物との比較
Phenanthrene: The parent compound, lacking the methyl groups.
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,2,3,4-Tetrahydrophenanthrene: A hydrogenated derivative of phenanthrene.
Uniqueness: 1,2,3,4-Tetramethylphenanthrene is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and physical properties compared to other phenanthrene derivatives.
特性
CAS番号 |
4466-77-7 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1,2,3,4-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-12(2)14(4)18-16(13(11)3)10-9-15-7-5-6-8-17(15)18/h5-10H,1-4H3 |
InChIキー |
OGWJPJREDQYLQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1C)C=CC3=CC=CC=C32)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
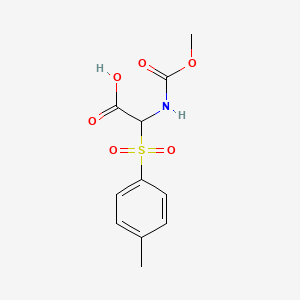

![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
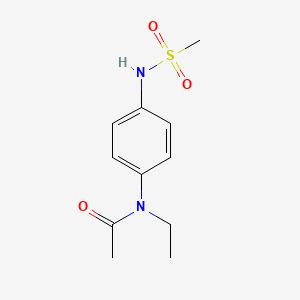

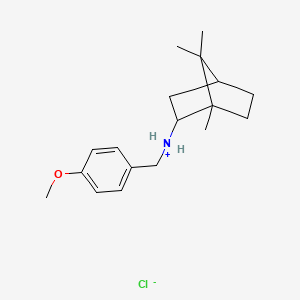
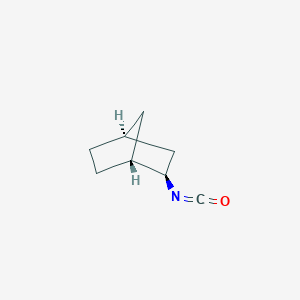
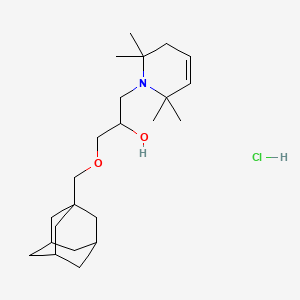
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
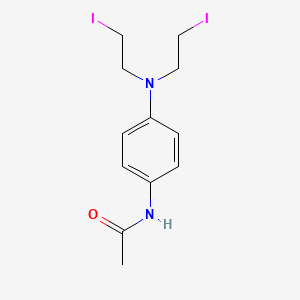
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
